molecular formula C3H8Cl2N6 B1384605 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride CAS No. 1803604-51-4

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Cat. No.: B1384605
CAS No.: 1803604-51-4
M. Wt: 199.04 g/mol
InChI Key: PKKPJUIVMIKFMI-UHFFFAOYSA-N
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Description

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a triazole ring, an amino group, and a carboximidamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as RecA and LexA, which are involved in the bacterial SOS response . The compound inhibits the auto-proteolysis of LexA, thereby preventing the activation of the SOS response. This interaction is crucial in sensitizing bacteria to antibiotics and slowing the development of antibiotic resistance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress the appearance of antibiotic resistance in bacterial cells by inhibiting the SOS response . This suppression leads to changes in gene expression and cellular metabolism, ultimately affecting the overall function of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the RecA protein, inhibiting its activity and preventing the auto-proteolysis of LexA . This inhibition blocks the SOS response, leading to reduced DNA repair and mutagenesis in bacteria. Additionally, the compound may influence other molecular pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the SOS response in bacterial cells . Degradation over time may reduce its efficacy, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SOS response without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Understanding the dosage thresholds is essential for optimizing the compound’s use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of RecA and LexA affects the metabolic flux and levels of metabolites involved in DNA repair and mutagenesis . These interactions highlight the compound’s role in modulating key biochemical processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical for its activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the reaction of carbodiimides with diazo compounds. This process is a cascade nucleophilic addition/cyclization reaction that occurs under mild conditions . The reaction is transition-metal-free, making it an environmentally friendly method. The starting materials are readily available, and the reaction conditions are mild, which helps in achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for scalability, ensuring that the compound can be produced in large quantities with consistent quality. The use of automated reactors and continuous flow systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of products.

Scientific Research Applications

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as high thermal stability and insensitivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-amino-2H-triazole-4-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKPJUIVMIKFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1N)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride
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